molecular formula C8H8ClN B1581159 5-Chloroindoline CAS No. 25658-80-4

5-Chloroindoline

Cat. No.: B1581159
CAS No.: 25658-80-4
M. Wt: 153.61 g/mol
InChI Key: YMCIVAPEOZDEGH-UHFFFAOYSA-N
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Description

5-Chloroindoline is a chemical compound with the molecular formula C8H8ClN. It is a derivative of indoline, where a chlorine atom is substituted at the 5-position of the indoline ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .

Metabolic Pathways

Indole derivatives are involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of proteins can be predicted using tools such as CELLO .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloroindoline can be synthesized through several methods. One common method involves the nitration of N-acetyl-indoline at the 5-position, followed by reduction of the nitro group to an amino group. This amino group is then subjected to a Sandmeyer reaction to exchange it with a chlorine atom, followed by saponification of the acetyl group .

Another method involves the condensation of this compound-2,3-dione with hydrazine hydrate in ethanol to afford 5-chloro-3-hydrazonoindolin-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloroindoline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2,3-dione.

    Reduction: Reduction reactions can convert it to different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound-2,3-dione.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted indoline derivatives with different functional groups.

Scientific Research Applications

5-Chloroindoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline: Similar in structure but with a bromine atom instead of chlorine.

    5-Fluoroindoline: Contains a fluorine atom at the 5-position.

    5-Methylindoline: Has a methyl group at the 5-position.

Uniqueness of 5-Chloroindoline

This compound is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCIVAPEOZDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180355
Record name 5-Chloroindoline
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25658-80-4
Record name 5-Chloroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25658-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroindoline
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Record name 5-Chloroindoline
Source EPA DSSTox
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Record name 5-chloroindoline
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Synthesis routes and methods I

Procedure details

In another comparison example in which 5% ruthenium-carbon catalyst without a nitrocompound as the hydrogen acceptor was used, a mixture of 307.2 g (2 moles) of 5-chloro-indoline, 500 ml of xylene and 15 g of 5% ruthenium-carbon catalyst was refluxed with stirring for 7 hours and the mixture was then cooled and vacuum filtered. 800 ml of dilute hydrochloric acid formed from 130 ml of concentrated hydrochloric acid and 670 ml of water was added in 3 equal portions to the filtrate. The organic phase was dried over potassium carbonate and was evaporated to dryness under reduced pressure. The residue was subjected to fractional distillation to obtain a first fraction of 146 g of a product with a boiling point of 92° to 98° C. at 0.03 mbar and a melting point of 57° to 60° C. and a residue of 12 g (4% yield). Gas chromatography of the first fraction indicated that it was a mixture of 35% of indole and 65% of 5-chloro-indole. The acid extract was neutralized to recover 132 g (42.8% yield) of 5-chloro-indoline.
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Synthesis routes and methods II

Procedure details

5-Chloroindole was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D35) (0.96 g, 94%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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